(S)-Zaltoprofen
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Overview
Description
(S)-Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is used primarily for its analgesic and anti-inflammatory properties. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer. This compound is particularly noted for its effectiveness in treating pain and inflammation without causing significant gastrointestinal side effects, which are common with other NSAIDs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Zaltoprofen typically involves several steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups that confer its biological activity. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow processes, automated systems, and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Zaltoprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(S)-Zaltoprofen has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral synthesis and stereochemistry.
Biology: Researchers study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its efficacy in treating various inflammatory conditions and pain management.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
(S)-Zaltoprofen exerts its effects primarily by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of these mediators, thereby alleviating pain and inflammation. The compound specifically targets COX-2, which is associated with inflammatory responses, while sparing COX-1, which protects the gastrointestinal lining .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ibuprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
(S)-Zaltoprofen is unique in its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects commonly associated with other NSAIDs. This selectivity makes it a preferred choice for patients who require long-term NSAID therapy .
Properties
CAS No. |
89482-01-9 |
---|---|
Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(2S)-2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/t10-/m0/s1 |
InChI Key |
MUXFZBHBYYYLTH-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Origin of Product |
United States |
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